molecular formula C27H28N4O3S B2422079 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683770-08-3

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2422079
CAS No.: 683770-08-3
M. Wt: 488.61
InChI Key: VTPCHJONGATACO-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is often achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenyl and benzimidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazolone derivatives, while substitution reactions can yield a variety of substituted benzimidazole compounds.

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. As an allosteric activator of human glucokinase, the compound binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s allosteric site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an allosteric activator of human glucokinase sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-31(22-10-3-2-4-11-22)35(33,34)23-16-14-19(15-17-23)27(32)28-21-9-7-8-20(18-21)26-29-24-12-5-6-13-25(24)30-26/h5-9,12-18,22H,2-4,10-11H2,1H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPCHJONGATACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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